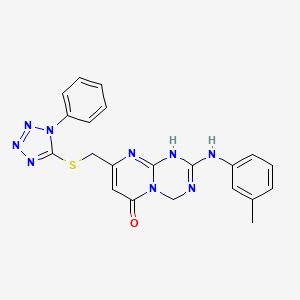
Cdk9-IN-32
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk9-IN-32 is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). Cyclin-dependent kinase 9 is a serine/threonine kinase that plays a crucial role in the regulation of transcription elongation by RNA polymerase II. Dysregulation of cyclin-dependent kinase 9 activity has been implicated in various cancers, making it a valuable target for anticancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk9-IN-32 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general synthetic methods for cyclin-dependent kinase inhibitors often involve the use of palladium-catalyzed coupling reactions, nucleophilic substitutions, and amide bond formations .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet regulatory standards for pharmaceutical compounds .
Chemical Reactions Analysis
Types of Reactions
Cdk9-IN-32 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties .
Scientific Research Applications
Cdk9-IN-32 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the role of cyclin-dependent kinase 9 in various biochemical pathways.
Biology: Helps in understanding the regulation of transcription elongation and its impact on gene expression.
Medicine: Investigated as a potential therapeutic agent for treating cancers that involve dysregulated cyclin-dependent kinase 9 activity.
Mechanism of Action
Cdk9-IN-32 exerts its effects by selectively inhibiting cyclin-dependent kinase 9 activity. Cyclin-dependent kinase 9, in complex with cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which phosphorylates the carboxy-terminal domain of RNA polymerase II. This phosphorylation is essential for the transition from transcription initiation to elongation. By inhibiting cyclin-dependent kinase 9, this compound disrupts this process, leading to reduced transcription of genes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Several other compounds are known to inhibit cyclin-dependent kinase 9, including:
Flavopiridol: A broad-spectrum cyclin-dependent kinase inhibitor with activity against multiple cyclin-dependent kinases.
Dinaciclib: A potent inhibitor of cyclin-dependent kinases 1, 2, 5, and 9.
SNS-032: Selectively inhibits cyclin-dependent kinases 2, 7, and 9.
Uniqueness of Cdk9-IN-32
This compound is unique in its high selectivity for cyclin-dependent kinase 9, which minimizes off-target effects and enhances its therapeutic potential. This selectivity makes it a valuable tool for studying the specific role of cyclin-dependent kinase 9 in various biological processes and for developing targeted anticancer therapies .
Properties
Molecular Formula |
C21H19N9OS |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-(3-methylanilino)-8-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C21H19N9OS/c1-14-6-5-7-15(10-14)23-19-22-13-29-18(31)11-16(24-20(29)25-19)12-32-21-26-27-28-30(21)17-8-3-2-4-9-17/h2-11H,12-13H2,1H3,(H2,22,23,24,25) |
InChI Key |
PZXUNLURLVEEEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NCN3C(=O)C=C(N=C3N2)CSC4=NN=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


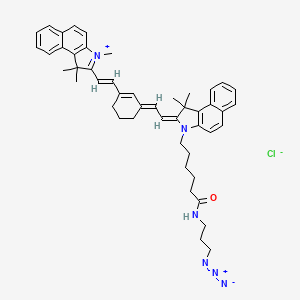
![methyl 2-[(1R,2S,8S,10S,12R,13S,14S,17S,19R,20S,21R)-21-hydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate](/img/structure/B12374860.png)
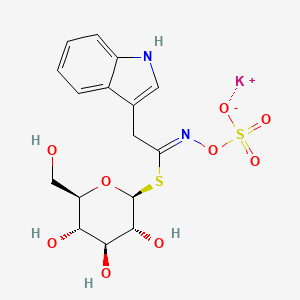
![Sodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl hydrogen phosphate;hydrate](/img/structure/B12374869.png)
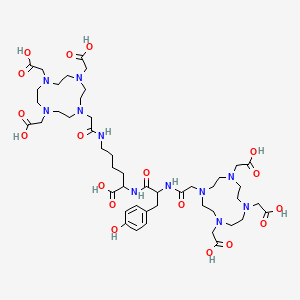

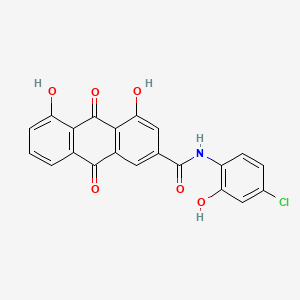
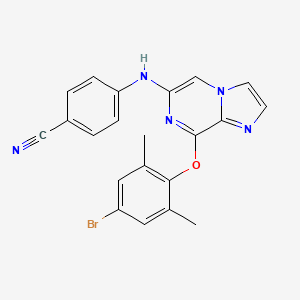
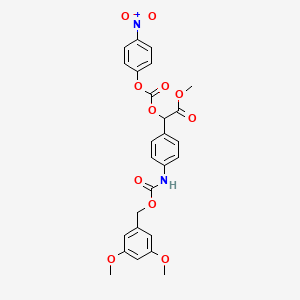
![(4S)-5-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12374917.png)

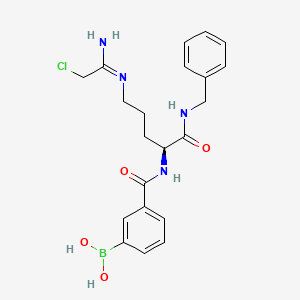
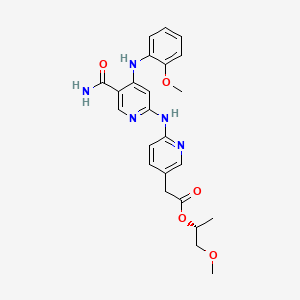
![(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12374931.png)
